molecular formula C17H14N2O3 B2733286 (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 910218-58-5

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2733286
CAS No.: 910218-58-5
M. Wt: 294.31
InChI Key: HNLCSIFQKRXZRU-ZPHPHTNESA-N
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Description

(2Z)-2-[(4-Methoxyphenyl)imino]-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a conjugated benzopyran core, a 4-methoxyphenyl imino group at position 2, and a carboxamide substituent at position 2. Chromene derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This compound’s synthesis likely involves cyclocondensation reactions between substituted benzaldehydes and active methylene compounds, followed by functionalization of the carboxamide group (inferred from ) .

Properties

IUPAC Name

2-(4-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-13-8-6-12(7-9-13)19-17-14(16(18)20)10-11-4-2-3-5-15(11)22-17/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLCSIFQKRXZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxyaniline with 3-formylchromone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the chromene ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted chromenes, depending on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-3-carboxamide derivatives exhibit diverse biological activities modulated by substituents on the chromene core, the imino group, and the carboxamide side chain. Below is a detailed comparison of the target compound with its analogs:

Substituent Variations on the Chromene Core

  • 8-Methoxy vs. K218-1423: Substitution with an 8-ethoxy group increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Imino Group Modifications

  • 4-Methoxyphenyl vs. 3-Methoxyphenyl: Target Compound: The para-methoxy group on the phenylimino moiety provides symmetry and optimal π-π stacking interactions .

Carboxamide Side Chain Diversity

  • Tetrahydrofuran-2-ylmethyl (sc-491813) vs. Thiazol-2-yl (K218-1423) :
    • The tetrahydrofuran group in sc-491813 improves solubility due to its oxygen-rich structure, whereas the thiazole ring in K218-1423 introduces heteroatom-mediated hydrogen bonding, favoring kinase inhibition .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Chromene Substituent Imino Group Substituent Carboxamide Substituent Key Properties Reference
(2Z)-8-Methoxy-2-[(4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (sc-491813) 8-OMe 4-OMePh Tetrahydrofuran-2-ylmethyl High solubility, moderate logP
K218-1423 8-OEt 4-OMePh 1,3-Thiazol-2-yl Enhanced kinase inhibition
400878-30-0 Unspecified 3-OMePh 2-OMePh Steric hindrance, reduced activity
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide () 8-OMe H (imino) 2-ClPh Electron-withdrawing effect, altered reactivity

Pharmacological Implications

  • sc-491813 : Tetrahydrofuran-linked derivatives often target G-protein-coupled receptors (GPCRs) due to their polar yet flexible side chains .
  • K218-1423 : Thiazole-containing compounds are prevalent in kinase inhibitors (e.g., EGFR, VEGFR), implying possible anticancer applications .

Biological Activity

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a chromene core structure and a methoxyphenyl imino group, is being investigated for various therapeutic applications including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3C_{17}H_{16}N_{2}O_{3} with a molecular weight of 296.32 g/mol. The structure features a chromene ring fused with a carboxamide group, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxyaniline with 3-formylchromone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the chromene structure. Common solvents used include ethanol or methanol, with acetic acid often serving as a catalyst to enhance reaction efficiency.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that the compound may inhibit bacterial growth by interfering with essential metabolic pathways, although the exact mechanism remains to be fully elucidated .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, in studies involving human breast cancer cells, treatment with this compound resulted in decreased cell viability and increased markers of apoptosis .

The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation and survival. The compound may also interact with DNA, leading to disruptions in replication and transcription processes. Molecular docking studies have suggested that this compound can bind effectively to target proteins involved in cancer progression and microbial resistance .

Case Studies

Study Findings Reference
Antimicrobial EfficacyDemonstrated significant inhibition against MRSA strains
Anticancer EffectsInduced apoptosis in breast cancer cells; reduced viability by 60%
Molecular DockingStrong binding affinity to PTPN22 implicated in autoimmune disorders

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